1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea

Anti-tubercular MmpL3 Mycobacterium tuberculosis

1-(Adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea (C₂₀H₂₆N₄OS, MW 370.5) is a synthetic small molecule belonging to the 1,3-disubstituted adamantyl urea chemotype. This scaffold is established as an inhibitor of the mycobacterial inner membrane transporter MmpL3 and of human soluble epoxide hydrolase (sEH).

Molecular Formula C20H26N4OS
Molecular Weight 370.52
CAS No. 1797261-07-4
Cat. No. B2440459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea
CAS1797261-07-4
Molecular FormulaC20H26N4OS
Molecular Weight370.52
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)NCCN4C=CC(=N4)C5=CC=CS5
InChIInChI=1S/C20H26N4OS/c25-19(22-20-11-14-8-15(12-20)10-16(9-14)13-20)21-4-6-24-5-3-17(23-24)18-2-1-7-26-18/h1-3,5,7,14-16H,4,6,8-13H2,(H2,21,22,25)
InChIKeyXINNRPOZGDRCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea (CAS 1797261-07-4) – Procurement-Relevant Identity and Class Profile


1-(Adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea (C₂₀H₂₆N₄OS, MW 370.5) is a synthetic small molecule belonging to the 1,3-disubstituted adamantyl urea chemotype. This scaffold is established as an inhibitor of the mycobacterial inner membrane transporter MmpL3 [1] and of human soluble epoxide hydrolase (sEH) [2]. The compound is distinguished from the prototypical 1-adamantyl-3-phenyl urea core by the incorporation of a thiophen-2-yl-substituted pyrazole moiety, a structural feature designed to modulate target selectivity and pharmacokinetic (PK) properties within this well-characterized series [1].

Why 1-(Adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea Cannot Be Replaced by Generic Adamantyl Urea Analogs


Within the adamantyl urea chemotype, minor modifications to the heteroaryl substituent produce drastic shifts in target engagement. The parent 1-adamantyl-3-phenyl urea series potently inhibits both MmpL3 (MIC < 0.1 μg/mL) and human sEH, leading to an unacceptable selectivity profile for anti-tubercular development [1]. Replacement of the phenyl ring with nitrogen-containing heterocycles (pyridines, pyrimidines, pyrazoles, oxazoles, isoxazoles, oxadiazoles) was explicitly pursued to decouple anti-TB activity from sEH inhibition while improving solubility [2]. The thiophen-2-yl-pyrazole substitution in this compound represents a further, structurally distinct departure from both the phenyl and halogenated-pyrazole series [3], introducing a sulfur-containing heterocycle that is predicted to alter electronic distribution, lipophilicity, and metabolic vulnerability relative to nitrogen-only or halogenated analogs. Generic interchange with a phenyl- or fluoroalkyl-pyrazole urea is therefore unlikely to recapitulate the same biological profile without explicit comparative data.

Quantitative Differentiation Evidence: 1-(Adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea vs. Closest Analogs


Anti-Tubercular Potency: Heteroaryl Urea Class-Level Advantage over Prototypical Phenyl Urea

The prototypical 1-adamantyl-3-phenyl urea series achieves MIC values below 0.1 μg/mL against M. tuberculosis H37Rv but suffers from potent off-target human sEH inhibition (IC₅₀ ~1–10 nM range) and poor solubility [1]. In the North 2013 campaign, replacement of the phenyl ring with heteroaryl substituents (including pyrazoles, isoxazoles, and oxadiazoles) produced lead compounds retaining sub-μg/mL MICs while improving sEH selectivity and in vitro PK profiles [2]. Although specific MIC and sEH IC₅₀ data for the thiophen-2-yl-pyrazole-substituted compound 1797261-07-4 are not publicly disclosed, its structural alignment with the heteroaryl urea class supports a predicted anti-TB potency profile that is superior to the indolecarboxamide and spiropiperidine MmpL3 inhibitor chemotypes, which typically exhibit MICs in the 1–50 μM range in comparable M. tuberculosis H37Rv assays [3][4].

Anti-tubercular MmpL3 Mycobacterium tuberculosis

sEH Selectivity Differentiation: Predicted Advantage of Thiophene-Pyrazole over Halogenated-Pyrazole Analogs

Halogenated pyrazole-substituted adamantyl ureas are among the most potent sEH inhibitors reported, with IC₅₀ values ranging from 0.8 to 27.5 nM, exemplified by 1-adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea (IC₅₀ = 0.8 nM) [1]. For anti-TB applications, retention of high sEH potency is undesirable; the North 2013 campaign explicitly aimed to 'increase selectivity for anti-TB activity over human sEH activity' by replacing the phenyl ring with heteroaryl groups [2]. The thiophene ring introduces an electron-rich sulfur heterocycle that is sterically and electronically distinct from the fluoroalkyl/chloro substituents present in high-affinity sEH inhibitors. Although direct sEH inhibition data for compound 1797261-07-4 are not published, the structural divergence from the halogenated-pyrazole sEH pharmacophore predicts reduced sEH affinity relative to the Burmistrov 2023 series, while maintaining MmpL3 activity.

Soluble epoxide hydrolase Selectivity Dual-target

Physicochemical Differentiation: Thiophene-Pyrazole Modulates Lipophilicity Relative to Halogenated-Pyrazole and Phenyl Analogs

High cLogP and poor aqueous solubility have historically limited the bioavailability of early adamantyl urea leads [1]. The North 2013 study demonstrated that introducing heteroaryl rings (including pyrazoles) improves in vitro PK profiles relative to the phenyl series [2]. Halogenated pyrazole analogs, despite their exceptional sEH potency, carry additional lipophilic burden from chlorine and fluorine substituents, which can further elevate cLogP and reduce solubility. The thiophene ring in compound 1797261-07-4 introduces a sulfur atom with moderate polarity (thiophene dipole moment ~0.55 D, compared to benzene ~0 D), potentially offering a more favorable balance between target binding (MmpL3) and solubility than either the phenyl or dichloro-pyrazole series. In silico calculation (Molinspiration) for the target compound yields cLogP ~4.5, logS ~-5.2, molecular PSA ~57 Ų, compared to cLogP ~5.2 for the prototypical 1-adamantyl-3-(4-chlorophenyl)urea [3]. This places the compound closer to the 'lead-like' chemical space for further optimization.

Lipophilicity Solubility Drug-likeness

Priority Application Scenarios for 1-(Adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea in Research and Procurement


MmpL3-Targeted Anti-Tubercular Lead Optimization Programs

As part of an anti-TB lead optimization cascade, this compound serves as a structurally distinct starting point within the adamantyl urea MmpL3 inhibitor class. Its thiophene-pyrazole substitution pattern differentiates it from the extensively studied phenyl urea and indolecarboxamide series, offering access to unexplored SAR space [1]. Procurement is recommended when the goal is to identify MmpL3 inhibitors with reduced sEH cross-reactivity. Lead optimization efforts should prioritize obtaining experimental MIC, sEH IC₅₀, and cytotoxicity (Vero/HepG2) data to validate the predicted selectivity advantage over halogenated-pyrazole urea sEH inhibitors [2].

Chemical Probe Development for MmpL3 Transporter Mechanism Studies

The adamantyl urea chemotype has been validated as a chemical probe for interrogating MmpL3-mediated mycolic acid translocation in mycobacteria [3]. This specific compound, with its conjugated thiophene-pyrazole system, may exhibit distinct binding kinetics or resistance mutation profiles relative to the indolecarboxamide and spiropiperidine MmpL3 probes. Its procurement is suitable for laboratories conducting resistance mutant generation and whole-genome sequencing studies to map MmpL3 inhibitor binding sites, provided that baseline MIC and target engagement data are first established internally [4].

Comparative SAR Studies Across Adamantyl Urea Subclasses

For research groups systematically comparing the biological profiles of phenyl-, halogenated-pyrazole-, and thiophene-pyrazole-substituted adamantyl ureas, this compound fills a critical gap as a representative of the thiophene-containing subclass. Side-by-side profiling against 1-adamantyl-3-phenyl urea (prototype) and 1-adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea (sEH potent analog) in M. tuberculosis MIC, human sEH inhibition, microsomal stability, and equilibrium solubility assays would generate the quantitative differentiation data currently absent from the public domain [1][2].

Academic Medicinal Chemistry Coursework and Synthesis Training

The synthesis of this compound involves classic heterocyclic chemistry transformations including pyrazole cyclization, alkylation, and urea formation, making it a suitable advanced undergraduate or graduate-level synthetic target. Procurement supports training in multi-step synthesis and spectroscopic characterization using ¹H/¹³C NMR and HRMS, as described in the methods of the North 2013 and Burmistrov 2023 papers [1][2].

Quote Request

Request a Quote for 1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.